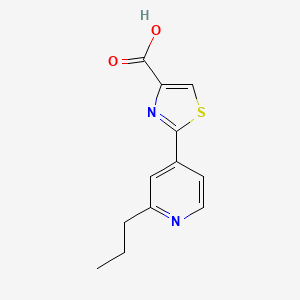

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-3-9-6-8(4-5-13-9)11-14-10(7-17-11)12(15)16/h4-7H,2-3H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHWVWCDMQCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-propylpyridine with thioamide under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The propyl chain may introduce steric hindrance, affecting binding to enzymatic pockets compared to smaller substituents (e.g., methyl or hydrogen).

ADMET and Computational Predictions

- Pyridinyl Analogs : The unsubstituted pyridine in CAS 21278-86-4 may improve solubility but reduce blood-brain barrier penetration compared to the propyl variant.

Notes

Data Limitations : Direct experimental data for 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid are absent in the provided evidence; comparisons rely on structural analogs.

Synthetic Feasibility : The propyl group may require specialized alkylation or cross-coupling strategies, increasing synthesis complexity versus simpler aryl/thiazole systems.

Research Gaps : Empirical validation is needed to confirm the propyl group’s impact on bioactivity and ADMET properties.

Biological Activity

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a carboxylic acid group and a propylpyridine moiety. This unique structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 248.3 g/mol |

| Functional Groups | Thiazole, Carboxylic Acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, it has been shown to bind to certain receptors, altering their activity, which can result in antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, in assays against human cancer cell lines, it demonstrated IC values in the low micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The presence of the propyl group on the pyridine ring is believed to enhance the binding affinity of the compound to its targets compared to similar thiazole derivatives. Modifications at various positions on the thiazole and pyridine rings have been explored to optimize biological activity. Key findings include:

- Substituents : Electron-withdrawing groups at specific positions on the thiazole ring improve potency.

- Ring Modifications : Alterations in the thiazole structure can lead to varying degrees of biological efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for both strains, highlighting its potential as an alternative antimicrobial agent.

- Cancer Cell Line Assay : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (over 70% at 10 µM), accompanied by increased apoptosis markers .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, suggesting its potential for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., pyridine and thiazole derivatives) under controlled conditions. For example, analogous pyrazole-4-carboxylic acid derivatives are synthesized using cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Reaction parameters such as temperature (40–100°C), catalysts (e.g., palladium diacetate), and inert atmospheres significantly influence yields . Optimization requires systematic variation of solvents (e.g., tert-butyl alcohol), catalysts, and reaction times.

Q. How should researchers characterize the structural and spectral properties of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the thiazole and pyridine moieties. Infrared (IR) spectroscopy can identify carboxylic acid (-COOH) and aromatic C-H stretches. X-ray crystallography is recommended for definitive structural elucidation, as demonstrated for structurally related pyrazole-4-carboxylic acids . High-resolution mass spectrometry (HRMS) ensures molecular weight validation.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology : Assess solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., exposure to light, humidity). Analogous compounds with alkylpyridinyl groups exhibit enhanced solubility in organic solvents but may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the thiazole-carboxylic acid moiety in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations can predict reactive sites (e.g., electron-deficient thiazole ring). Experimental validation involves Suzuki-Miyaura coupling with boronic acids, monitored via in-situ NMR or HPLC. Studies on similar thiazole derivatives suggest that the carboxylic acid group may act as a directing group or participate in hydrogen bonding during catalysis .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to enzymes or receptors. For example, pyrazole-carboxylic acids exhibit inhibitory activity against cyclooxygenase (COX) via π-π stacking and hydrogen bonding . Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability).

Q. How should researchers address contradictory data in synthesis yields or biological activity?

- Methodology : Replicate experiments under standardized conditions (e.g., catalyst purity, solvent drying). Compare with literature on analogous compounds, such as oxazolo-pyridine derivatives, where yield discrepancies arise from trace moisture or oxygen . Advanced analytics (e.g., LC-MS for byproduct identification) and statistical tools (e.g., Design of Experiments) can isolate variables .

Q. What strategies are effective for evaluating environmental stability and surface interactions of this compound?

- Methodology : Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption on indoor surfaces (e.g., glass, polymers). Environmental interfaces may alter compound stability via oxidation or photodegradation . Accelerated aging tests under UV light or ozone exposure can simulate long-term stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.